molecular formula C14H18N2O3 B11853750 Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Cat. No.: B11853750
M. Wt: 262.30 g/mol
InChI Key: UIQHNPBSMDUNCR-UHFFFAOYSA-N
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Description

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically involves a multi-step process. One common method starts with the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 4,4-dimethyl-3,4-dihydroquinolin-2-one. This intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to introduce the amino group at the 6-position. Finally, esterification with methanol yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.

Uniqueness

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the ester functionality allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, also known by its CAS number 1355194-29-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula: C14H18N2O3
  • Molecular Weight: 262.30 g/mol
  • Purity: 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structural features exhibit significant pharmacological effects, including:

  • Antiplatelet Activity: Similar compounds have been shown to inhibit platelet aggregation through the modulation of nitric oxide synthase (NOS) activity. This effect is mediated by the acetylation of proteins involved in platelet activation .
  • Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity, which has been observed in related quinoline derivatives. These derivatives have demonstrated efficacy against various bacterial and fungal strains .

Antiplatelet Activity

A study on acetoxy quinolones revealed that structural modifications could enhance their antiplatelet effects. The compound was noted for its ability to inhibit cyclooxygenase (Cox-1), leading to decreased thromboxane A2 production and subsequent inhibition of platelet aggregation .

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:

CompoundMIC (µg/mL)Activity Type
Compound A3.515Strong antimicrobial
Compound B26Moderate antimicrobial
Compound C101Weak antimicrobial

These results indicate that modifications in the quinoline structure can significantly impact biological activity, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

  • Study on Antiplatelet Effects: A specific study highlighted the effectiveness of acetoxy quinolones in inhibiting platelet aggregation via CRTAase activation. The findings suggest that this compound could be a candidate for further investigation in cardiovascular therapies .
  • Antimicrobial Efficacy: Research on related quinoline derivatives demonstrated their effectiveness against resistant strains of bacteria and fungi. The potential for this compound to act as an antimicrobial agent warrants further exploration, especially in light of rising antibiotic resistance .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

methyl 2-(6-amino-4,4-dimethyl-2-oxo-3H-quinolin-1-yl)acetate

InChI

InChI=1S/C14H18N2O3/c1-14(2)7-12(17)16(8-13(18)19-3)11-5-4-9(15)6-10(11)14/h4-6H,7-8,15H2,1-3H3

InChI Key

UIQHNPBSMDUNCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C2=C1C=C(C=C2)N)CC(=O)OC)C

Origin of Product

United States

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